molecular formula C8H10O3 B1677696 Phomalactone CAS No. 28921-94-0

Phomalactone

Cat. No. B1677696
CAS RN: 28921-94-0
M. Wt: 154.16 g/mol
InChI Key: OKDRUMBNXIYUEO-VHJVCUAWSA-N
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Description

Phomalactone is a fungal metabolite that has been found in N. sphaerica and has fungicidal activity. It is active against strains of the plant pathogenic fungi C. sasaki, P. graminicola, M. griesea, P. capsica, and P. infestans (IC50s = 200, 120, 83, 120, and 0.83 mg/L, respectively), but not F. oxysporum, A. alternate, B. cinerea, or C. gloeosporioides (IC50s = >200 mg/L for all). Phomalactone is also active against the plant pathogenic fungi A. niger and O. minus (MICs = 62.5 and 125 µg/ml, respectively).
Phomalactone is a fungal metabolite that is active against various strains of plant pathogenic fungi.

Scientific Research Applications

Antifungal and Plant Pathogen Inhibition

Phomalactone, produced by the fungus Nigrospora sphaerica, has shown significant antifungal activity against various plant pathogenic fungi. Specifically, it has inhibited the mycelial growth of Phytophthora infestans, the causative agent of tomato late blight, in both in vitro and in vivo studies, with a minimum inhibitory concentration (MIC) value of 2.5 mg/L. This suggests its potential as a natural fungicide in agricultural practices to combat fungal infections in crops (Kim et al., 2001).

Biological Synthesis and Broad-Range Potent Analogs Production

Phomalactone has been produced by insect pathogenic fungi Ophiocordyceps communis BCC 1842 and BCC 2763 in bioreactors using glucose and fructose, indicating its potential for mass production. This production method opens avenues for the biological synthesis of phomalactone as a precursor for more broad-range potent analogs, such as antitumor, antifungal, and other biologically active compounds. It highlights the compound's versatility and potential in pharmaceutical applications (Prathumpai & Kocharin, 2016).

Antibacterial, Insecticidal, and Herbicidal Properties

Phomalactone has demonstrated antibacterial, insecticidal, and herbicidal properties, making it a compound of interest for various biotechnological applications. Its ability to act on different biological targets suggests its potential for development into products that could be used in agriculture for pest control and plant disease management, as well as in the medical field for the treatment of bacterial infections (Almeida et al., 2013).

Antimicrobial Activity

Phomalactone isolated from the endophytic fungus Phoma sp. displayed strong antibacterial and good antifungal and antialgal activities. This suggests its potential use in developing antimicrobial agents for treating infections caused by bacteria, fungi, and algae. The compound's broad spectrum of antimicrobial activity indicates its usefulness in various industrial sectors, including pharmaceuticals, cosmetics, and food preservation (Hussain et al., 2014).

Nematicidal Activity

A bioassay-directed fractionation study identified phomalactone as a key nematicidal compound from the fungus Verticillium chlamydosporium. Its activity against Meloidogyne incognita was less than that of aldicarb but similar in suppressing root invasion, suggesting its potential as a natural nematicide for protecting crops against nematode infestations (Khambay et al., 2000).

Future Directions

Future research could focus on further elucidating the biosynthetic pathways involved in the production of Phomalactone, as well as its exact mechanism of action . Additionally, the potential applications of Phomalactone in various fields, such as medicine or agriculture, could be explored .

properties

IUPAC Name

3-hydroxy-2-prop-2-enyl-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-2-3-7-6(9)4-5-8(10)11-7/h2,4-7,9H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGFIXHYOGINNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1C(C=CC(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301031176
Record name 6-Allyl-5,6-dihydro-5-hydroxypyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Allyl-5,6-dihydro-5-hydroxypyran-2-one

CAS RN

28921-94-0
Record name 6-Allyl-5,6-dihydro-5-hydroxypyran-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028921940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Allyl-5,6-dihydro-5-hydroxypyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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